7-Cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine
Description
7-Cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine (CAS: 1695876-58-4) is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a cyclopropyl group at position 7 and an amine group at position 2. Its molecular formula is C₉H₁₄N₄, with a molecular weight of 178.23 g/mol . Its Smiles notation is Nc1cnn2c1NCCC2C1CC1, reflecting the fused pyrazole-pyrimidine system and cyclopropane ring .
Properties
Molecular Formula |
C9H14N4 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
7-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine |
InChI |
InChI=1S/C9H14N4/c10-7-5-12-13-8(6-1-2-6)3-4-11-9(7)13/h5-6,8,11H,1-4,10H2 |
InChI Key |
KUOJXTAVBWYISL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2CCNC3=C(C=NN23)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction is carried out under reflux conditions in the presence of acetic anhydride and pyridine . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Chemical Reactions Analysis
Functionalization Reactions
The amine group at position 3 and the cyclopropyl moiety enable targeted derivatization:
Amine Alkylation/Acylation
-
Alkylation : Treatment with alkyl halides (e.g., propargyl bromide) in DMF with K2CO3 yields N-alkylated derivatives .
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides, enhancing lipophilicity .
Electrophilic Aromatic Substitution
-
Halogenation : Chlorination/bromination at C5 or C7 positions using Cl2 or Br2 in acetic acid .
-
Nitration : Nitric acid/sulfuric acid mixtures introduce nitro groups, enabling further reductions to amines .
Cross-Coupling Reactions
| Reaction | Catalysts/Conditions | Applications | Source |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, Na2CO3, DME, 80°C | Arylation at C5 for kinase inhibitors | |
| Buchwald-Hartwig | Pd2(dba)3, Xantphos, Cs2CO3 | N-Arylation of the C3 amine |
Biological Interaction-Driven Reactions
The compound’s kinase-inhibitory activity involves non-covalent interactions with ATP-binding pockets:
-
Hydrogen bonding : The C3 amine forms H-bonds with kinase hinge regions (e.g., PI3Kδ) .
-
Van der Waals interactions : The cyclopropyl group enhances hydrophobic contacts with residues like Trp760 in PI3Kδ .
Stability and Degradation Pathways
-
Hydrolysis : The pyrimidine ring undergoes acid-catalyzed hydrolysis at elevated temperatures, yielding pyrazole-carboxamide fragments.
-
Oxidation : Susceptible to oxidation at the cyclopropyl group under strong oxidizing conditions (e.g., KMnO4), forming diketone byproducts.
Comparative Reactivity of Analogues
| Derivative | Key Reaction Differences | Source |
|---|---|---|
| 3-Methyl-substituted analogue | Reduced amine reactivity; enhanced C-H activation | |
| 7-Trifluoromethyl variant | Stabilizes against oxidation; inert to nitration |
This compound’s versatility in synthetic and medicinal chemistry underscores its utility in developing kinase inhibitors and probes for cellular pathways . Strategic functionalization at C3 and C7 positions tailors its physicochemical and biological properties, as evidenced by its prominence in recent anticancer research .
Scientific Research Applications
Pharmacology
7-Cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine has been studied for its potential as a therapeutic agent. Its applications include:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. Studies have shown that it can inhibit cell proliferation and induce apoptosis in tumor cells .
- Neurological Disorders : The compound has been investigated for its neuroprotective properties. It may play a role in the treatment of neurodegenerative diseases by modulating pathways involved in neuronal survival .
Biochemical Research
The compound serves as a valuable tool in biochemical assays:
- Enzyme Inhibition : It has been identified as an inhibitor of specific kinases involved in cancer progression. This inhibition can help elucidate the mechanisms of cancer biology and identify potential therapeutic targets .
- Signal Transduction Studies : The compound is utilized to study signal transduction pathways, particularly those related to growth factor signaling and cellular response mechanisms .
Data Tables
Case Study 1: Anticancer Properties
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of apoptotic pathways and downregulation of anti-apoptotic proteins.
Case Study 2: Neuroprotection
In an animal model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss. The study highlighted its potential for treating conditions like Alzheimer's disease by protecting against oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 7-Cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine involves its interaction with specific molecular targets, such as CDKs. By inhibiting CDK2/cyclin A2, this compound can disrupt the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . The molecular docking studies have shown that this compound fits well into the CDK2 active site through essential hydrogen bonding interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrazolo-pyrimidine scaffold is a versatile framework in medicinal chemistry. Below is a comparative analysis of 7-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine and related derivatives:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Physicochemical Properties :
- The cyclopropyl group in the target compound (vs. trifluoromethyl in or benzyl in ) may enhance lipophilicity and metabolic resistance, critical for drug design .
- Amine vs. Ester Functionalization : The 3-amine group in the target compound contrasts with the 3-ethyl ester in , altering reactivity (e.g., hydrogen-bonding capacity vs. hydrolytic stability).
Synthetic Routes: Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation of aminopyrazoles with diketones or β-keto esters . For example, 7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile () was prepared by refluxing 5-aminopyrazole with acetyl acetone in DMF and acetic acid. The absence of synthesis details for the target compound suggests novel or proprietary methodologies .
Thiadiazolo-pyrimidines () demonstrated antimicrobial activity, while N-ethyl-5-pyridinyl derivatives () may target kinase pathways due to pyridine’s electron-deficient nature.
Limitations in Data :
- Melting points, solubility, and explicit pharmacological data for the target compound are unreported, limiting direct comparisons .
Biological Activity
7-Cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine (CAS No. 1695876-58-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHN with a molecular weight of 178.23 g/mol. The compound features a pyrazolo[1,5-a]pyrimidine core structure which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds derived from this scaffold have shown promising activity against various cancer cell lines. A study demonstrated that derivatives with specific substitutions at the 3-position exhibited significant cytotoxicity against HeLa (cervical cancer) and L929 (normal fibroblast) cells, suggesting that structural modifications can enhance biological efficacy .
PI3Kδ Inhibition
One of the most notable biological activities of this compound is its role as a selective inhibitor of the PI3Kδ isoform. Research indicates that this compound exhibits high selectivity and potency in inhibiting PI3Kδ with an IC value as low as 18 nM . This selectivity is crucial in developing treatments for diseases like systemic lupus erythematosus (SLE), where PI3Kδ plays a significant role in immune regulation.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by modifications to its structure. Key findings include:
- Amine Substituents : The presence of various amine groups at specific positions enhances binding affinity to the target enzymes.
- Cyclopropyl Group : The cyclopropyl moiety contributes to the compound's unique pharmacological profile by affecting steric and electronic properties .
Case Studies
Several studies have explored the therapeutic potential of this compound in various contexts:
- In Vivo Studies : A study published in Nature reported that derivatives similar to this compound demonstrated effective inhibition of tumor growth in murine models when administered at optimized doses .
- Fluorogenic Applications : Another investigation highlighted the use of pyrazolo[1,5-a]pyrimidine derivatives as fluorogenic markers for lipid droplets in cancer cells. This dual functionality enhances their utility in both therapeutic and diagnostic applications .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 178.23 g/mol |
| CAS Number | 1695876-58-4 |
| Anticancer Activity | Effective against HeLa cells |
| PI3Kδ Inhibition IC | 18 nM |
| Notable Substituent Effects | Enhanced potency with amines |
Q & A
Q. Example Protocol :
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Cyclopropane substitution | Pyridine, 6h reflux | ~65% | Adapted from |
| Purification | Ethanol recrystallization | 70% purity |
Which spectroscopic and analytical methods are essential for characterizing this compound?
Basic Research Question
Core techniques include:
- 1H/13C NMR : Confirm cyclopropyl protons (δ 0.5–1.5 ppm as multiplets) and amine protons (δ 5–6 ppm). and highlight NMR data consistency checks for analogous compounds .
- Mass spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peak).
- Elemental analysis : Verify C, H, N percentages (e.g., ±0.3% deviation from theoretical values) .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the pyrimidine ring.
How can researchers resolve discrepancies in melting points or spectral data during synthesis?
Advanced Research Question
Contradictions may arise from:
- Polymorphism : Recrystallize using alternative solvents (e.g., dioxane vs. ethanol) to isolate stable polymorphs.
- Impurities : Employ HPLC-PDA to detect byproducts ( used DMF for purification) .
- Moisture sensitivity : Store compounds under inert atmosphere (N2) if hygroscopic .
Case Study : reported a compound with a 266–268°C melting point; deviations >5°C suggest incomplete purification .
What methodologies optimize regioselectivity when functionalizing position 7 with cyclopropyl groups?
Advanced Research Question
Regioselectivity challenges are addressed via:
- Directive groups : Use electron-withdrawing substituents (e.g., nitro or cyano groups) to direct cyclopropane addition .
- Catalytic systems : Pd-mediated cross-coupling (not in evidence but inferred from related pyrimidine chemistry).
- Computational modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices) .
Example : achieved position 7 functionalization using silylformamidine under anhydrous conditions .
How can structure-activity relationship (SAR) studies be designed for this compound?
Advanced Research Question
Focus on substituent effects:
- Position 3 (amine) : Modify with acyl or aryl groups ( substituted with carboxamides) .
- Position 7 (cyclopropyl) : Compare with methyl, phenyl, or halogenated analogs ( tested trifluoromethyl variants for bioactivity) .
Q. SAR Protocol :
| Modification | Biological Test | Outcome |
|---|---|---|
| Cyclopropyl → Phenyl | Enzyme inhibition assay | Reduced activity (steric hindrance) |
| Amine → Carboxamide | Cancer cell viability | IC50 improvement (2.5 μM → 1.1 μM) |
What computational tools predict the compound’s reactivity or binding modes?
Advanced Research Question
- Molecular docking (AutoDock Vina) : Simulate interactions with target enzymes (e.g., kinases in ) .
- DFT calculations (Gaussian) : Analyze cyclopropyl ring strain and charge distribution.
- MD simulations (GROMACS) : Assess stability in aqueous solutions.
Case Study : ’s trifluoromethyl analog showed enhanced hydrophobic binding in silico .
How should stability issues (e.g., hydrolysis) be managed during storage?
Basic Research Question
- Storage : –20°C under argon ( used similar conditions) .
- Stabilizers : Add antioxidants (e.g., BHT) for amine-protection.
- Monitoring : Use TLC or HPLC every 3 months to detect degradation.
What strategies validate the compound’s role in enzyme inhibition mechanisms?
Advanced Research Question
- Kinetic assays : Measure IC50/Ki using fluorogenic substrates.
- Isothermal titration calorimetry (ITC) : Quantify binding affinity.
- X-ray crystallography : Resolve inhibitor-enzyme co-structures (if crystalline).
Reference : highlighted trifluoromethyl derivatives as potent kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
